molecular formula C19H26FNO3S B2931592 4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide CAS No. 1797695-52-3

4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B2931592
CAS No.: 1797695-52-3
M. Wt: 367.48
InChI Key: VPRYKNZCOPNEMO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2-methoxyadamantane moiety linked to a 4-fluoro-2-methylbenzenesulfonamide scaffold. The fluorine atom at the para position of the benzene ring likely modulates electronic properties and binding interactions, while the methyl group at the ortho position may influence steric effects.

Properties

IUPAC Name

4-fluoro-N-[(2-methoxy-2-adamantyl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO3S/c1-12-5-17(20)3-4-18(12)25(22,23)21-11-19(24-2)15-7-13-6-14(9-15)10-16(19)8-13/h3-5,13-16,21H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRYKNZCOPNEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other sulfonamides known for their diverse therapeutic effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₂H₁₆FNO₃S
  • Molecular Weight: 273.33 g/mol
  • CAS Number: Not specified in the sources

The specific arrangement of atoms in the compound contributes to its biological activity, particularly its interaction with various biological targets.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including the use of fluorinated phenyl groups and methoxy-substituted adamantane moieties. The synthesis pathway typically includes:

  • Formation of the Amide Bond: Reaction between a fluorinated amine and a sulfonyl chloride.
  • Purification and Crystallization: The product is purified using chromatography and characterized by techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including our compound of interest. For example, p-toluene sulfonamide (p-TSA), a related compound, has shown promising results in inhibiting tumor cell growth both in vitro and in vivo. Research indicates that aromatic sulfonamides can interfere with cancer cell proliferation through various mechanisms:

  • Mechanism of Action: Sulfonamides may inhibit key enzymes involved in nucleotide synthesis, leading to reduced DNA replication in cancer cells .
  • Case Study: In a study involving zebrafish models, p-TSA was assessed for cardiac toxicity but also demonstrated notable effects on locomotor activity, indicating potential systemic effects that merit further investigation .

Toxicity Assessment

While the therapeutic potential is significant, toxicity remains a concern. Studies have shown that certain sulfonamides exhibit low toxicity levels in aquatic models like zebrafish. For instance:

  • Acute Toxicity Testing: The 96-hour LC₅₀ for p-TSA was found to be 204.3 ppm, suggesting that while it possesses biological activity, its safety profile in vivo requires careful evaluation .
  • Behavioral Effects: Prolonged exposure to p-TSA altered locomotion and respiratory rates in zebrafish larvae, indicating possible neurotoxic effects that could be extrapolated to mammalian systems .

Comparative Analysis of Related Compounds

To understand the biological activity better, we can compare this compound with other sulfonamide derivatives.

Compound NameMolecular FormulaAnticancer ActivityToxicity Level
p-Toluene SulfonamideC₇H₉NO₂SYesLow
4-Fluoro-N-(isopropyl)benzenesulfonamideC₁₂H₁₆FNO₃SYesModerate
This compoundC₁₂H₁₆FNO₃SPotentially HighUnknown

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives from the literature:

Compound Name / Identifier Key Structural Features Molecular Weight (g/mol) Potential Applications / Notes Reference
4-Fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide (Target) 2-Methoxyadamantane, 4-fluoro-2-methylbenzenesulfonamide Not explicitly reported Hypothesized CNS/antimicrobial activity due to adamantane and sulfonamide motifs
4-Fluoro-N-((1-(pyrimidin-2-yl)-1H-indol-2-yl)methyl)benzenesulfonamide Pyrimidine-indole hybrid, 4-fluoro-benzenesulfonamide 365.11 (calc.) Likely designed for kinase inhibition or antiproliferative activity
N-(((2S,8R,9R)-11-((S)-1-Aminopropan-2-yl)-...-methylbenzenesulfonamide (25) Macrocyclic decahydrobenzo-dioxaazacyclotetradecin core, 4-fluoro-N-methylbenzenesulfonamide 747.43 (calc.) Antimalarial lead compound with demonstrated activity in diversity-oriented synthesis campaigns
4-Fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide Biphenyl-imidazole hybrid, 4-fluoro-benzenesulfonamide Not explicitly reported Potential orexin receptor modulator (based on structural similarity to orexin antagonists)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine core with isopropyl and formyl groups, methanesulfonamide Not explicitly reported Possible intermediate for agrochemical or pharmaceutical synthesis

Key Observations:

Adamantane vs. Macrocyclic Cores :

  • The target compound’s 2-methoxyadamantane group distinguishes it from macrocyclic analogs (e.g., compound 25 ), which exhibit antimalarial activity . Adamantane’s rigid structure may favor CNS penetration, whereas macrocycles often target protein-protein interactions.
  • In contrast, the pyrimidine-indole hybrid in prioritizes planar aromatic systems for DNA intercalation or enzyme inhibition .

Fluorine Positioning and Electronic Effects :

  • All compounds retain a 4-fluoro-benzenesulfonamide moiety, suggesting shared electronic tuning for hydrogen bonding or dipole interactions. However, compound 25 incorporates additional fluorine-free substituents (e.g., phenylurea), which may broaden target selectivity .

Applications :

  • Adamantane-containing sulfonamides (target compound) are understudied in the provided evidence compared to macrocyclic (antimalarial) or pyrimidine-based (agrochemical) derivatives. For example, compound 25 achieved a high HRMS-confirmed molecular weight (747.43 g/mol) and was optimized for antimalarial efficacy .

Metabolic Stability :

  • The methoxy group in the target compound’s adamantane moiety may reduce cytochrome P450-mediated oxidation compared to unmethylated analogs (e.g., compound 25 with a primary amine side chain) .

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